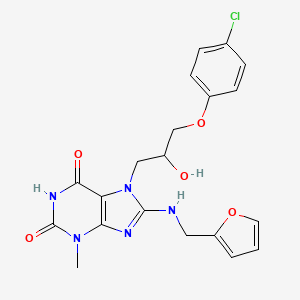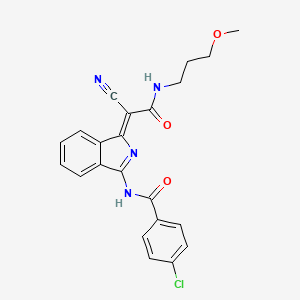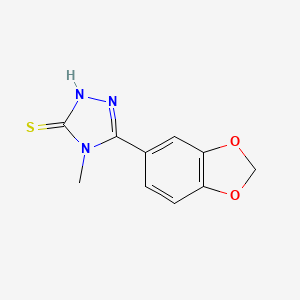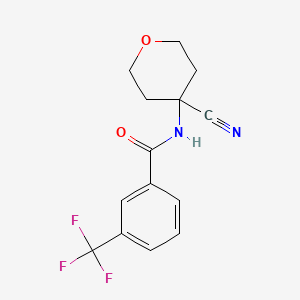![molecular formula C14H26N2O2 B2679501 exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1818847-31-2](/img/structure/B2679501.png)
exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exo-3-Methylamino-9-Boc-9-azabicyclo[3.3.1]nonane, also known as tert-butyl (1R,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a chemical compound with the molecular formula C14H26N2O2 . It is used as a reagent in the preparation of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives, which are highly potent 5-HT3 receptor antagonists .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-6-5-7-12(16)9-10(8-11)15-4/h10-12,15H,5-9H2,1-4H3/t10?,11-,12+ . This code provides a detailed representation of the molecule’s structure. Chemical Reactions Analysis
As a reagent, this compound is used to prepare 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives . These derivatives are highly potent 5-HT3 receptor antagonists, indicating that the compound plays a role in the synthesis of these antagonists.Physical and Chemical Properties Analysis
The molecular weight of this compound is 254.37 . The compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Ethylene Action Inhibition and Plant Growth Regulation
One significant area of chemical research focuses on compounds like 1-methylcyclopropene (1-MCP), which inhibits ethylene action, a key hormone in plant aging and fruit ripening processes. Studies on 1-MCP demonstrate its utility in extending the shelf life of fruits, vegetables, and floriculture crops, showing potential for major advances in agriculture and postharvest technology (Blankenship & Dole, 2003).
Antimicrobial Properties of Non-Antibiotics
Research into the antimicrobial activity of non-chemotherapeutic compounds such as phenothiazines and methylene blue uncovers potential treatments for resistant infections. These compounds, traditionally used for non-infectious conditions, show broad-spectrum antimicrobial activity and may enhance conventional antibiotics, suggesting avenues for developing novel infection management strategies (Kristiansen & Amaral, 1997).
Polymer Science and Novel Materials
The synthesis and application of alkylene oxides, including ethylene oxide and propylene oxide, in creating novel polymer architectures such as multifunctional linear polyethylene glycol (PEG) structures have been explored. These developments in polymer science contribute to advancements in biocompatible materials and drug delivery systems (Herzberger et al., 2016).
Hydrogen Storage and Energy
Investigations into organic compounds as hydrogen carriers for energy storage highlight the potential of cycloalkanes and related classes of compounds. Such research addresses the need for sustainable and efficient energy storage solutions, with methylcyclohexane identified as a promising candidate (Bourane et al., 2016).
Sterilization Technologies
The application of ethylene oxide (EO) in the sterilization of medical devices showcases the critical role of chemical compounds in ensuring the safety and efficacy of healthcare equipment. Research on EO sterilization processes offers insights into optimizing sterilization practices to meet growing healthcare demands (Mendes et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-6-5-7-12(16)9-10(8-11)15-4/h10-12,15H,5-9H2,1-4H3/t10?,11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNDQGCEQFEPRJ-YOGCLGLASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2679424.png)
![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2679427.png)
![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)



![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)

